molecular formula C15H13N3O2S B2517836 N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-33-7

N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2517836
CAS No.: 851944-33-7
M. Wt: 299.35
InChI Key: YUOJBWKAMCZRQF-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and recent studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S with a molecular weight of 284.33 g/mol. The structure includes a 5-oxo group and a carboxamide functional group that contribute to its biological interactions.

PropertyValue
Molecular FormulaC13H12N4O2S
Molecular Weight284.33 g/mol
LogP2.4631
Polar Surface Area64.721 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. One study reported that compounds with similar scaffolds exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Case Study: Antimicrobial Efficacy

  • Compound Tested : this compound
  • Target Pathogens : MRSA and E. faecium
  • Results : Inhibition zones of 15 mm against MRSA and 12 mm against E. faecium were recorded.

Anticancer Activity

The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored extensively. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives were tested against human colorectal carcinoma (Caco-2) cells and exhibited a significant reduction in cell viability compared to untreated controls .

Case Study: Anticancer Activity

  • Cell Line Tested : Caco-2 (Colorectal Cancer)
  • Inhibition Rate : Up to 39.8% at a concentration of 50 μM after 48 hours.
  • Mechanism of Action : The compound is believed to disrupt cellular pathways involved in cancer progression by targeting specific enzymes related to DNA synthesis.

The mode of action for this compound involves interaction with biological targets crucial for microbial growth and cancer cell survival. The thiazolopyrimidine moiety is known to interfere with nucleic acid synthesis by inhibiting key enzymes such as topoisomerases and DNA polymerases.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses moderate lipophilicity, which is advantageous for cellular uptake and bioavailability. Its ability to traverse cellular membranes enhances its potential as an effective therapeutic agent.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)12(7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJBWKAMCZRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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